molecular formula C12H11BrN2OS B13503454 (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone

Cat. No.: B13503454
M. Wt: 311.20 g/mol
InChI Key: NYTYKTSTIXWTJT-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The molecular formula of this compound is C12H11BrN2OS .

Preparation Methods

The synthesis of (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine, pyridine-3-carbaldehyde, and sulfur sources.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps: The process generally involves the formation of an imine intermediate by reacting 3-bromophenylamine with pyridine-3-carbaldehyde. This intermediate is then treated with a sulfur source to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as hydroxide ions or alkyl groups, under appropriate conditions.

Scientific Research Applications

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activity, making it a subject of interest in the study of enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

(3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: can be compared with other similar compounds, such as:

    (3-Chlorophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: This compound has a chlorine atom instead of a bromine atom, which may result in different reactivity and biological activity.

    (3-Fluorophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    (3-Methylphenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone: The methyl group can affect the compound’s hydrophobicity and overall reactivity.

These comparisons highlight the uniqueness of This compound

Biological Activity

The compound (3-Bromophenyl)(imino)[(pyridin-3-yl)methyl]-lambda6-sulfanone (commonly referred to as Benzyl(3-bromophenyl)imino-lambda6-sulfanone ) is a member of the sulfoximine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C13H12BrNOS
  • Molecular Weight : 310.21 g/mol
  • CAS Number : 1204678-16-9

Properties Table

PropertyValue
Molecular FormulaC13H12BrNOS
Molecular Weight310.21 g/mol
Purity≥ 95%
Boiling Point298.8 ± 42.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenylamine with a suitable isothiocyanate under controlled conditions, often utilizing organic solvents like dichloromethane or toluene. This process results in a high-yield product that can be purified through column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound can form covalent bonds with target enzymes, inhibiting their activity.
  • Protein-Ligand Interactions : It may modulate protein functions through binding interactions, affecting various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Modulation : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound could reduce cell viability significantly, indicating its potential as an anticancer drug candidate .
  • Enzyme Inhibition Assays : Research focused on the inhibition of specific enzymes showed promising results, with IC50 values indicating effective inhibition at low concentrations .

Properties

Molecular Formula

C12H11BrN2OS

Molecular Weight

311.20 g/mol

IUPAC Name

(3-bromophenyl)-imino-oxo-(pyridin-3-ylmethyl)-λ6-sulfane

InChI

InChI=1S/C12H11BrN2OS/c13-11-4-1-5-12(7-11)17(14,16)9-10-3-2-6-15-8-10/h1-8,14H,9H2

InChI Key

NYTYKTSTIXWTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=N)(=O)CC2=CN=CC=C2

Origin of Product

United States

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